molecular formula C8H16O5 B13434525 (2S,3R,4S)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal

(2S,3R,4S)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal

Cat. No.: B13434525
M. Wt: 192.21 g/mol
InChI Key: VXFVJCLMUVIKKX-QYNIQEEDSA-N
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Description

(2S,3R,4S)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal is a chiral compound with significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal can be achieved through several synthetic routes. One common method involves the aldol condensation of acetaldehyde and α-ketobutyrate, followed by a series of reduction and protection steps to introduce the necessary hydroxyl and methoxy groups . The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound often involves biotransformation processes using engineered microorganisms. For example, Escherichia coli strains can be metabolically engineered to produce this compound with high yield and stereospecificity . This method leverages the natural enzymatic pathways of the microorganisms to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4S)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted analogs. These products can have different biological and chemical properties, making them useful for further research and applications.

Scientific Research Applications

(2S,3R,4S)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,3R,4S)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme. It may also interact with cellular receptors, modulating signaling pathways and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R,4S)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal is unique due to its specific stereochemistry and the presence of both hydroxyl and methoxy groups. This combination of functional groups and stereochemistry provides distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H16O5

Molecular Weight

192.21 g/mol

IUPAC Name

(2S,3R,4S)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal

InChI

InChI=1S/C8H16O5/c1-8(2,12)7(13-3)6(11)5(10)4-9/h4-7,10-12H,1-3H3/t5-,6-,7+/m1/s1

InChI Key

VXFVJCLMUVIKKX-QYNIQEEDSA-N

Isomeric SMILES

CC(C)([C@H]([C@@H]([C@@H](C=O)O)O)OC)O

Canonical SMILES

CC(C)(C(C(C(C=O)O)O)OC)O

Origin of Product

United States

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